molecular formula C31H48O12 B11930526 Simvastatin acyl-b-D-glucuronide

Simvastatin acyl-b-D-glucuronide

Cat. No.: B11930526
M. Wt: 612.7 g/mol
InChI Key: PBLYTKVVBICSHZ-DBGCAFMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Transacylation: Nucleophilic centers on macromolecules.

    Cyclization: Physiological pH conditions.

Major Products Formed

    Hydrolysis: Simvastatin acid and glucuronic acid.

    Transacylation: Acylated proteins or other macromolecules.

    Cyclization: Simvastatin lactone.

Scientific Research Applications

Pharmacokinetic Studies

Simvastatin acyl-β-D-glucuronide is extensively utilized in pharmacokinetic studies to evaluate the metabolism and excretion pathways of simvastatin. Researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate this metabolite to predict concentration-time profiles in various tissues, particularly the liver and muscle . These models help assess the impact of genetic variations in drug transporters on the pharmacokinetics of simvastatin.

Study FocusKey Findings
PBPK ModelingValidated against clinical data; predicts liver/muscle tissue exposure .
Transporter FunctionExamines effects of OATP1B1 and BCRP genotypes on drug disposition .

Drug Interaction Studies

The compound is crucial in understanding drug-drug interactions (DDIs) involving simvastatin. It aids in elucidating how other medications may influence the glucuronidation pathways, which can affect the efficacy and safety profile of simvastatin therapy. For instance, coadministration with inhibitors or inducers of metabolic enzymes can significantly alter plasma concentrations of simvastatin and its metabolites .

Toxicology Studies

Research has explored the potential hepatotoxic effects associated with simvastatin acyl-β-D-glucuronide. Its role in drug-induced liver injury is under investigation, as understanding these effects can guide safer prescribing practices and monitoring protocols for patients on statin therapy.

Biomarker Development

Simvastatin acyl-β-D-glucuronide serves as a potential biomarker for monitoring therapeutic compliance and effectiveness in patients undergoing treatment with simvastatin. Its levels can provide insights into the metabolic response to therapy and help tailor individualized treatment plans based on patient-specific factors .

Combination Therapy Research

A notable study investigated the effects of combining glibenclamide with simvastatin in alloxan-induced diabetic rats. This research highlighted that while simvastatin alone did not significantly reduce blood glucose levels, its combination with glibenclamide showed enhanced antihyperglycemic effects along with improvements in lipid profiles and antioxidant enzyme activities . The study underscores the importance of understanding how simvastatin acyl-β-D-glucuronide may influence therapeutic outcomes when combined with other medications.

Biological Activity

Simvastatin acyl-β-D-glucuronide is an important metabolite of simvastatin, a widely prescribed lipid-lowering drug that functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This article explores the biological activity of simvastatin acyl-β-D-glucuronide, focusing on its metabolic pathways, pharmacological effects, and implications for drug interactions.

Formation and Metabolism

Simvastatin acyl-β-D-glucuronide is produced through glucuronidation, primarily in the liver, via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7. The reaction involves the conjugation of the carboxylic acid group of simvastatin with glucuronic acid, resulting in the formation of this acyl glucuronide metabolite .

Key Characteristics:

  • Molecular Formula: C31H48O12
  • Formation Pathway: Enzymatic modification through liver microsomes or recombinant UGTs.

Pharmacokinetics and Drug Interactions

Simvastatin acyl-β-D-glucuronide has been shown to influence various metabolic enzymes and transporters, which can lead to significant drug-drug interactions. For example, it may affect the pharmacokinetics of other drugs metabolized by CYP enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of several statins .

Comparative Metabolism

A comparative study highlighted that simvastatin undergoes glucuronidation and lactonization in human liver microsomes, with intersubject variability observed in metabolic clearance rates. The intrinsic clearance values for simvastatin were notably lower than those for atorvastatin and cerivastatin, suggesting species-specific differences in metabolism .

Case Study 1: Osteoblastic Differentiation

Research has indicated that simvastatin promotes cell metabolism and proliferation in human periodontal ligament (PDL) cells. In vitro studies demonstrated that low concentrations of simvastatin enhanced cell proliferation and osteoblastic differentiation. Key findings include:

  • Alkaline Phosphatase (ALP) Activity: Increased dose-dependently with a peak effect at 108M10^{-8}M.
  • Calcium Content: Significant increase observed after 21 days of treatment .

Case Study 2: Genetic Variability in UGT1A Locus

A study investigated the genetic variability within the UGT1A locus and its association with the efficacy of simvastatin. Variants such as rs2003569 were linked to variations in lipid-lowering responses among different ethnic groups, emphasizing the importance of genetic factors in drug metabolism .

Comparative Analysis with Other Statins

The following table summarizes the properties of various acyl glucuronides formed from different statins:

Compound NameStructure TypeUnique Features
Simvastatin acyl-β-D-glucuronideAcyl GlucuronideInfluences metabolic enzyme interactions
Atorvastatin acyl-β-D-glucuronideAcyl GlucuronideHigher potency as a cholesterol-lowering agent
Rosuvastatin acyl-β-D-glucuronideAcyl GlucuronideGreater selectivity for HMG-CoA reductase
Lovastatin acyl-β-D-glucuronideAcyl GlucuronideFirst statin introduced; less potent than others
Pravastatin acyl-β-D-glucuronideAcyl GlucuronideLess lipophilic; primarily excreted unchanged

Properties

Molecular Formula

C31H48O12

Molecular Weight

612.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1

InChI Key

PBLYTKVVBICSHZ-DBGCAFMXSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.